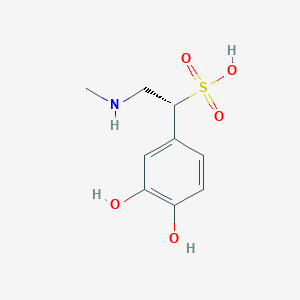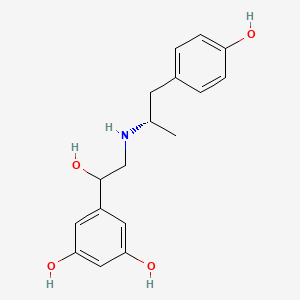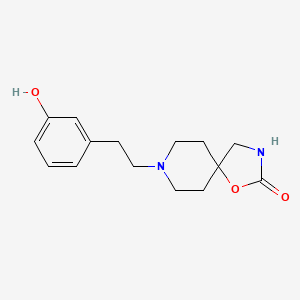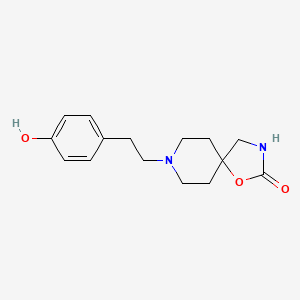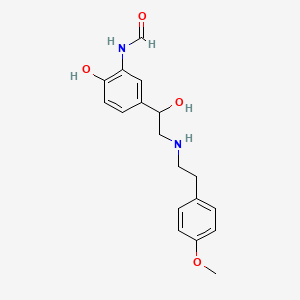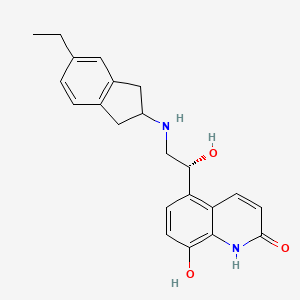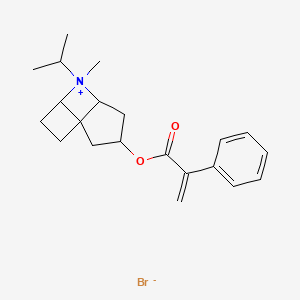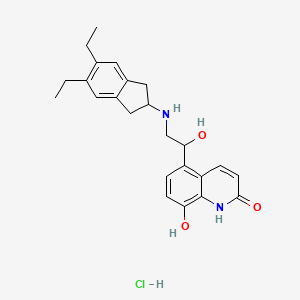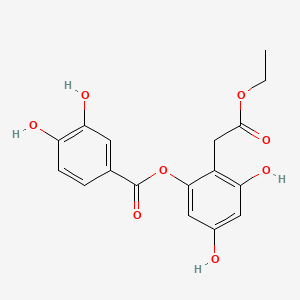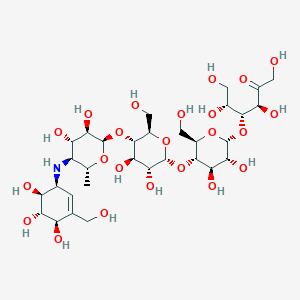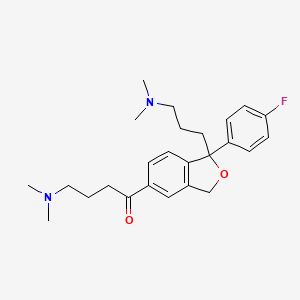
5-Dimethylaminobutyryl-Citalopram
Übersicht
Beschreibung
5-Dimethylaminobutyryl citalopram is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is often studied as an impurity or metabolite of citalopram and is used in various analytical and research applications .
Wissenschaftliche Forschungsanwendungen
5-Dimethylaminobutyryl citalopram is used in several scientific research applications, including:
Analytical Chemistry: As a reference standard for high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) analysis.
Pharmaceutical Research: Studying the metabolism and pharmacokinetics of citalopram and its derivatives.
Biological Studies: Investigating the biological activity and potential therapeutic effects of the compound.
Industrial Applications: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing
Wirkmechanismus
Target of Action
5-Dimethylaminobutyryl Citalopram is a derivative of Citalopram, which is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . The primary target of this compound is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin (5-HT), a neurotransmitter that regulates mood, appetite, and sleep .
Mode of Action
The compound enhances serotonergic transmission through the inhibition of serotonin reuptake . Specifically, it has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors . This selective inhibition of serotonin reuptake leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by 5-Dimethylaminobutyryl Citalopram is the serotonergic pathway. By inhibiting the reuptake of serotonin, the compound increases the availability of serotonin in the synaptic cleft . This can lead to downstream effects such as mood elevation, reduced anxiety, and improved sleep patterns, which are beneficial in the treatment of depression .
Pharmacokinetics
Considering its structural similarity to citalopram, it’s plausible that it may share similar absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The molecular and cellular effects of 5-Dimethylaminobutyryl Citalopram’s action primarily involve the potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT) . This can lead to an improvement in depressive symptoms, given the critical role of serotonin in mood regulation .
Biochemische Analyse
Biochemical Properties
5-Dimethylaminobutyryl citalopram interacts with various enzymes and proteins in the body. It is metabolized by the hepatic cytochrome P450 system, specifically by the isoenzymes CYP2C19 and CYP3A4 . The nature of these interactions involves the conversion of 5-Dimethylaminobutyryl citalopram into other metabolites, which can then exert their effects on the body .
Cellular Effects
It is known that it influences cell function by interacting with serotonin reuptake inhibitors (SSRIs), thereby increasing the extracellular availability of the neurotransmitter serotonin . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
5-Dimethylaminobutyryl citalopram exerts its effects at the molecular level through several mechanisms. It is known to inhibit the reuptake of serotonin, a neurotransmitter, thereby increasing its availability in the synaptic cleft . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly
Dosage Effects in Animal Models
The effects of 5-Dimethylaminobutyryl citalopram vary with different dosages in animal models. In studies, it has been shown to possess potent and highly selective inhibitory effects on serotonin reuptake
Metabolic Pathways
5-Dimethylaminobutyryl citalopram is involved in several metabolic pathways. It is metabolized by the hepatic cytochrome P450 system, specifically by the isoenzymes CYP2C19 and CYP3A4 . This could also include any effects on metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylaminobutyryl citalopram typically involves the modification of the citalopram molecule. One common method includes the introduction of a dimethylaminobutyryl group to the citalopram structure. This process can be achieved through a series of chemical reactions, including:
N-Alkylation:
Oxidation and Reduction: These reactions may be necessary to prepare the intermediate compounds required for the final product.
Industrial Production Methods
Industrial production of 5-Dimethylaminobutyryl citalopram involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product
Analyse Chemischer Reaktionen
Types of Reactions
5-Dimethylaminobutyryl citalopram undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citalopram: The parent compound, a widely used SSRI.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.
Dimethylaminopropyl citalopram: Another derivative with similar pharmacological properties.
Uniqueness
5-Dimethylaminobutyryl citalopram is unique due to its specific structural modification, which may confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it valuable for studying the metabolism and activity of citalopram derivatives and for developing analytical methods for pharmaceutical quality control .
Eigenschaften
IUPAC Name |
4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FN2O2/c1-27(2)15-5-7-24(29)19-8-13-23-20(17-19)18-30-25(23,14-6-16-28(3)4)21-9-11-22(26)12-10-21/h8-13,17H,5-7,14-16,18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRPROCETRZTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)C1=CC2=C(C=C1)C(OC2)(CCCN(C)C)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329745-98-3 | |
| Record name | 5-Dimethylaminobutyryl citalopram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329745983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-DIMETHYLAMINOBUTYRYL CITALOPRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QX66DW22E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



